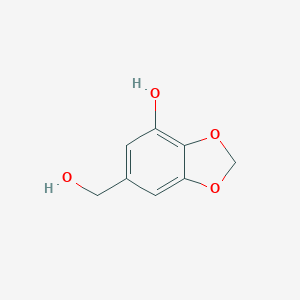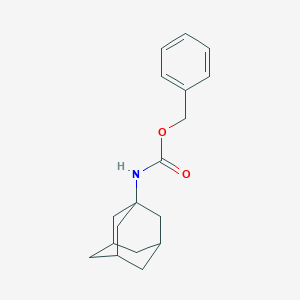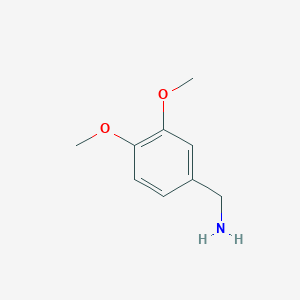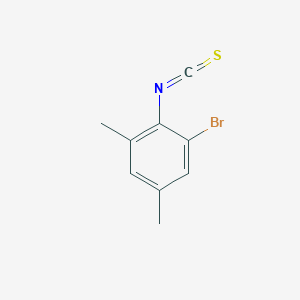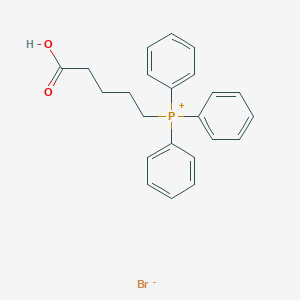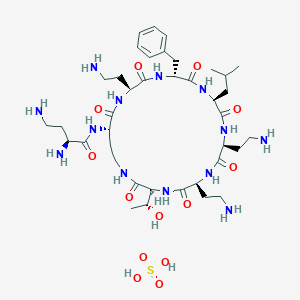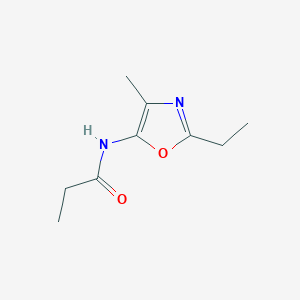
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMOP is a derivative of the amino acid proline and has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to interact with various proteins, including enzymes and receptors, which may be involved in its therapeutic effects.
生化和生理效应
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on N-(2-Ethyl-4-methyloxazol-5-yl)propionamide. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and its potential therapeutic applications in various fields, including oncology and immunology. Finally, more research is needed to determine the potential side effects of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and to develop methods for optimizing its use in lab experiments and potential clinical applications.
合成方法
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide can be synthesized through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with ethyl chloroformate and sodium methoxide, followed by the addition of 2-amino-4-methyl-5-oxazolecarboxylic acid.
科学研究应用
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
属性
CAS 编号 |
132334-45-3 |
|---|---|
产品名称 |
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide |
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
N-(2-ethyl-4-methyl-1,3-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(12)11-9-6(3)10-8(5-2)13-9/h4-5H2,1-3H3,(H,11,12) |
InChI 键 |
RGSOWOOOBQUHKJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
规范 SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
同义词 |
Propanamide, N-(2-ethyl-4-methyl-5-oxazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



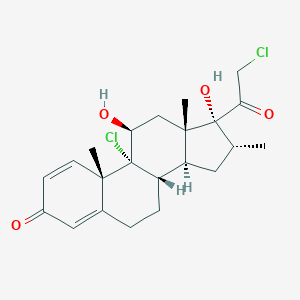
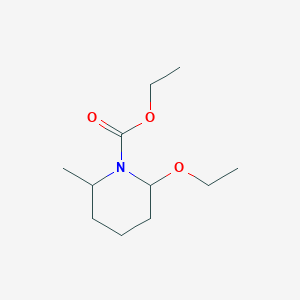
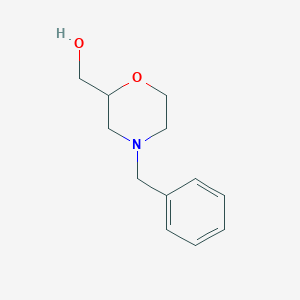
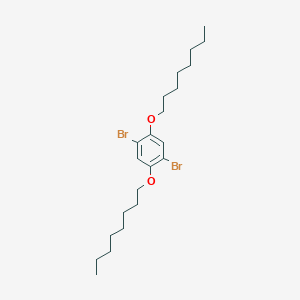
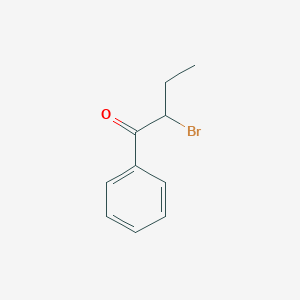
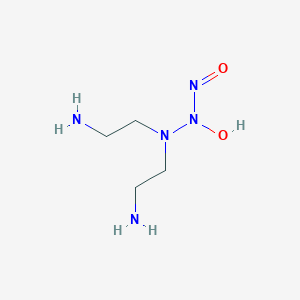
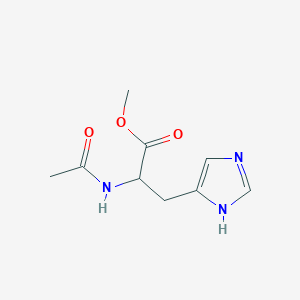
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
